2',5'-Dichloroglutaranilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,5’-Dichloroglutaranilic acid is an organic compound with the molecular formula C11H11Cl2NO3 It is a derivative of glutaranilic acid, characterized by the presence of two chlorine atoms at the 2’ and 5’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dichloroglutaranilic acid typically involves the chlorination of glutaranilic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an organic solvent such as dichloromethane or chloroform.
Industrial Production Methods: Industrial production of 2’,5’-Dichloroglutaranilic acid may involve more scalable and efficient methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2’,5’-Dichloroglutaranilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atoms in 2’,5’-Dichloroglutaranilic acid can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2’,5’-Dichloroglutaranilic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,5’-Dichloroglutaranilic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in metabolic pathways, thereby affecting the growth and proliferation of cells.
Comparison with Similar Compounds
- 2’,4’-Dichloroglutaranilic acid
- 3’,4’-Dichloroglutaranilic acid
- 2’,3’-Dichloroglutaranilic acid
- 2’,5’-Dichlorosuccinanilic acid
- 2’,5’-Dichloromaleanilic acid
Comparison: 2’,5’-Dichloroglutaranilic acid is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
25604-16-4 |
---|---|
Molecular Formula |
C11H11Cl2NO3 |
Molecular Weight |
276.11 g/mol |
IUPAC Name |
5-(2,5-dichloroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H11Cl2NO3/c12-7-4-5-8(13)9(6-7)14-10(15)2-1-3-11(16)17/h4-6H,1-3H2,(H,14,15)(H,16,17) |
InChI Key |
KIPNDJFJDZZAPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CCCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.